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Compound of Interest

Compound Name: (S)-ATPO

Cat. No.: B1665826 Get Quote

Note to the Reader: Extensive searches for the compound "(S)-ATPO" in the context of its

experimental use in cultured neurons did not yield specific results. The information available

predominantly pertains to Adenosine Triphosphate (ATP) and its well-established roles in

neuronal signaling. It is possible that "(S)-ATPO" is a novel, less-documented, or internal

designation for a compound. The following application notes and protocols are therefore based

on the general principles of studying purinergic signaling in cultured neurons, using ATP as a

representative agonist. Researchers should adapt these protocols based on the specific

properties of "(S)-ATPO" once that information is available.

Introduction
Purinergic signaling, mediated by extracellular nucleotides like Adenosine Triphosphate (ATP)

and their subsequent breakdown products, plays a crucial role in the central nervous system.[1]

[2][3] ATP can be released from neurons and glial cells and acts as a neurotransmitter by

activating P2X and P2Y purinergic receptors.[1][2] This signaling is integral to a variety of

physiological processes including synaptic transmission, neuronal excitability, and glial cell

communication.[2][3] Dysregulation of purinergic signaling has been implicated in several

neurological and psychiatric disorders. This document provides a framework for investigating

the effects of purinergic compounds, exemplified by ATP, on cultured neurons.

Data Presentation
The following tables are templates for organizing quantitative data that would be generated

from experiments with a compound like (S)-ATPO.
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Table 1: Dose-Response of (S)-ATPO on Neuronal Viability

(S)-ATPO Concentration
(µM)

Neuronal Viability (%) Standard Deviation

0 (Control) 100 ± 5.2
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Table 2: Effect of (S)-ATPO on Intracellular Calcium Levels

Treatment Peak [Ca²⁺]i (nM) Time to Peak (s)

Control 100 ± 15 -

(S)-ATPO (10 µM)

ATP (10 µM)

Antagonist + (S)-ATPO

Table 3: (S)-ATPO-Induced Changes in Gene Expression of Immediate Early Genes

Gene Fold Change (vs. Control) p-value

c-Fos

Arc

Zif268
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Protocol 1: Primary Neuronal Culture
This protocol describes the preparation of primary hippocampal or cortical neuron cultures from

embryonic rodents, a common model for studying neuronal function.[4][5]

Materials:

Embryonic day 18 (E18) rat or mouse pups

Dissection medium (e.g., Hibernate-E)

Papain or Trypsin solution

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and

penicillin-streptomycin)

Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

Dissection tools

Centrifuge

Incubator (37°C, 5% CO₂)

Procedure:

Euthanize pregnant rodent and dissect out the embryonic horns.

Isolate the hippocampi or cortices from the embryonic brains in ice-cold dissection medium.

Mince the tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C.

Gently triturate the tissue to obtain a single-cell suspension.

Centrifuge the cell suspension and resuspend the pellet in plating medium.

Count the viable cells using a hemocytometer and trypan blue exclusion.

Plate the neurons at a desired density (e.g., 1x10⁵ cells/cm²) on coated culture vessels.
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Incubate the cultures at 37°C in a 5% CO₂ incubator.

Perform partial media changes every 2-3 days.

Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Assessment of Neuronal Viability (MTT
Assay)
This protocol measures cell viability by assessing mitochondrial activity.[6]

Materials:

Cultured neurons in a 96-well plate

(S)-ATPO stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Treat cultured neurons with varying concentrations of (S)-ATPO for the desired duration

(e.g., 24 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Add solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Express the results as a percentage of the vehicle-treated control.

Protocol 3: Intracellular Calcium Imaging
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This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using a

fluorescent calcium indicator.

Materials:

Cultured neurons on glass-bottom dishes or coverslips

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

(S)-ATPO stock solution

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

Load the cultured neurons with the calcium indicator by incubating them in a solution

containing the dye for 30-60 minutes at 37°C.

Wash the cells with imaging buffer to remove excess dye.

Mount the dish or coverslip on the microscope stage.

Acquire a baseline fluorescence signal.

Apply (S)-ATPO to the cells and record the changes in fluorescence intensity over time.

Calibrate the fluorescence signal to determine the absolute [Ca²⁺]i if required.

Signaling Pathways and Visualizations
Activation of purinergic receptors by ATP can trigger multiple downstream signaling cascades.

[7][8] These pathways are crucial for mediating the diverse effects of ATP on neuronal function.

ATP-P2Y Receptor Signaling Pathway
Activation of G-protein coupled P2Y receptors often leads to the activation of phospholipase C

(PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers
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the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
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Caption: P2Y Receptor-Mediated IP₃/DAG Signaling Pathway.

ATP-P2X Receptor Signaling Pathway
P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of

cations, primarily Ca²⁺ and Na⁺. This leads to membrane depolarization and a rapid increase in

intracellular calcium.
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Caption: P2X Receptor-Mediated Cation Influx.

Experimental Workflow for Investigating (S)-ATPO
Effects
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The following diagram outlines a general workflow for characterizing the effects of a novel

compound like (S)-ATPO on cultured neurons.
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Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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